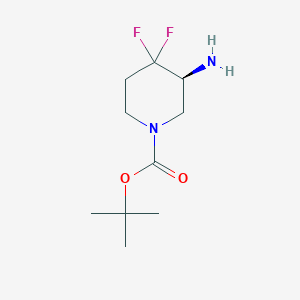

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate

Description

tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate (CAS: 2055848-75-2; MFCD30502637) is a chiral piperidine derivative with a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a stereogenic center at the 3-position (S-configuration), a tert-butoxycarbonyl (Boc) protecting group, and two fluorine atoms at the 4-position of the piperidine ring. Its SMILES notation is CC(C)(C)OC(=O)N1CCC(F)(F)C@@HC1, and its InChIKey is QQCPPJQFZYGBHZ-UHFFFAOYSA-N . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic applications, while the difluoro substitution modulates electronic and steric properties, influencing reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCPPJQFZYGBHZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@H](C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131808 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055848-75-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL (3S)-3-AMINO-4,4-DIFLUOROPIPERIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl group. One common method is the reaction of the corresponding piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to remove the tert-butyl group, yielding the free amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the free amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of piperidine derivatives. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be leveraged to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its amino and fluorine groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

tert-Butyl 4,4-Difluoropiperidine-1-carboxylate (CAS: 281652-10-6)

This analog lacks the 3-amino group, resulting in a molecular formula of C₁₀H₁₇F₂NO₂ (MW: 221.25 g/mol). The absence of the amine reduces hydrogen-bonding capacity and alters reactivity in nucleophilic substitutions, making it less versatile in peptide coupling reactions .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

This compound introduces a phenyl group at the 4-position and a carboxylic acid at the 3-position (C₁₇H₂₃NO₄, MW: 305.37 g/mol). The phenyl group enhances lipophilicity, while the carboxylic acid enables salt formation, improving aqueous solubility. This derivative is more suited for metal-catalyzed cross-coupling reactions .

Heterocyclic Variants

tert-Butyl 3-Amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate

This pyrazolo-pyridine derivative (C₁₁H₁₈N₄O₂, MW: 253.29 g/mol) replaces the piperidine ring with a fused pyrazolo-pyridine system. However, the methyl group at the 2-position introduces steric hindrance, complicating further functionalization .

Bicyclic and Bipiperidine Derivatives

tert-Butyl 3-Amino-4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate (CAS: 2383879-67-0)

This bicyclic analog (C₁₅H₂₇F₂N₃O₂ , MW: 319.39 g/mol) incorporates a second piperidine ring, increasing molecular complexity and rigidity. The bipiperidine structure may enhance binding to allosteric enzyme pockets but reduces synthetic accessibility due to additional stereocenters .

Biological Activity

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is a synthetic compound characterized by its unique piperidine structure, which includes a tert-butyl group and two fluorine atoms attached to the piperidine ring. This compound has garnered attention in biological research and medicinal chemistry due to its potential applications and unique properties.

- Chemical Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- CAS Number : 2055848-75-2

- Solubility : Soluble in organic solvents; specific solubility conditions should be adhered to for proper application.

Synthesis

The synthesis of this compound typically involves:

- Protection of the amino group.

- Introduction of the tert-butyl group via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

- Use of solvents such as dichloromethane under controlled temperatures to minimize side reactions .

The biological activity of this compound is influenced by its structural features:

- The tert-butyl group provides steric hindrance, enhancing stability and potentially affecting binding interactions.

- The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's reactivity and biological activity.

Research Applications

In biological research, this compound is utilized to study:

- The effects of fluorine substitution on piperidine derivatives.

- Its role as a precursor for synthesizing biologically active compounds.

- Potential applications in drug design due to its favorable pharmacokinetic properties .

Case Studies

Recent studies have explored the pharmacological potential of this compound:

- Binding Affinity Studies : Research indicates that modifications in the piperidine structure can significantly alter binding affinities for various biological targets, highlighting the importance of fluorine substitution in enhancing these interactions .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of compounds similar to tert-butyl (3S)-3-amino-4,4-difluoropiperidine suggest improved absorption and distribution characteristics when fluorine is incorporated into the structure .

Comparative Analysis

A comparison with similar compounds reveals unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | Different positioning of amino and fluorine groups |

| (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate | 1290191-73-9 | Variation in stereochemistry affecting biological activity |

| cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 955028-88-3 | Hydroxyl group introduces different reactivity |

This table illustrates how fluorine substitution can influence both chemical properties and biological activity, making tert-butyl (3S)-3-amino-4,4-difluoropiperidine distinct within its class.

Q & A

Q. Key Analytical Validation :

- NMR : , , and NMR confirm structural integrity and fluorination patterns .

- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight and intermediate steps .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:

Contradictions often arise from overlapping signals in NMR or ambiguous crystallographic data. To address this:

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures of intermediates or derivatives (e.g., salts with chiral acids) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to confirm the (3S) configuration .

- Chiral Derivatization : React the amine with a chiral auxiliary (e.g., Mosher’s acid) and analyze NMR splitting patterns .

Case Study : highlights using chiral HPLC to separate diastereomers during piperidine functionalization, ensuring >99% enantiomeric excess.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Multinuclear NMR :

- NMR identifies difluoro substitution at C4 (δ ~ -100 to -120 ppm for CF) .

- NMR distinguishes axial/equatorial protons on the piperidine ring (e.g., coupling constants ) .

- Chromatography :

- Thermal Analysis : DSC assesses Boc group stability during thermal stress .

Advanced: How can researchers optimize yield in the amination step while minimizing side reactions?

Methodological Answer:

- Reagent Selection : Use azide sources (e.g., NaN) in polar aprotic solvents (DMSO or DMF) at 80–100°C for efficient substitution .

- Reduction Conditions : Replace traditional Staudinger conditions with catalytic hydrogenation (Pd/C or Raney Ni) to avoid phosphine oxide byproducts .

- In Situ Monitoring : Employ FTIR to track azide consumption (disappearance of ~2100 cm peak) .

Data-Driven Optimization : reports a 42% yield improvement using NaI as a catalyst in DMSO at 130°C.

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Drug Discovery : Serves as a scaffold for protease inhibitors (e.g., viral or neurological targets) due to its rigid piperidine core and hydrogen-bonding motifs .

- Chemical Biology : The Boc group allows selective deprotection for bioconjugation (e.g., coupling to fluorophores or affinity tags) .

- Structure-Activity Relationship (SAR) Studies : Modifying the difluoro or amino groups explores steric/electronic effects on target binding .

Advanced: How to analyze interactions between this compound and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k/k) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Dynamics (MD) Simulations : Model interactions using software like AMBER or GROMACS, focusing on fluorine’s role in hydrophobic contacts .

Example : notes trifluoroacetamido analogs exhibit enhanced binding to serine proteases via fluorine-mediated desolvation.

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N or Ar) at -20°C to prevent Boc group hydrolysis .

- Light Protection : Amber vials mitigate degradation of the amine group under UV exposure .

- Analytical Checks : Regular HPLC analysis detects decomposition (e.g., free amine formation) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Scale-Up Challenges : Heat dissipation in exothermic steps (e.g., azide reactions) requires jacketed reactors or dropwise reagent addition .

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost-effective bulk purification .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Case Study : achieved 54% yield at 80°C using DIPEA in DMF, avoiding side-product formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.